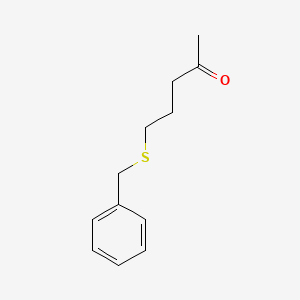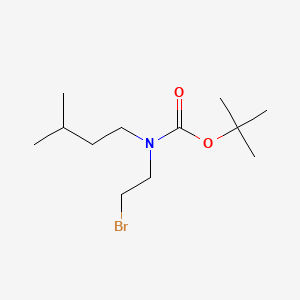
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound features a tert-butyl group, a bromoethyl group, and a methylbutyl group attached to a carbamate moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethanol and 3-methylbutylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include:
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential probe or reagent in biochemical assays.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate would depend on its specific application. In general, carbamates can act by inhibiting enzymes, interacting with nucleophiles, or undergoing metabolic transformations. The molecular targets and pathways involved would vary based on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: can be compared with other carbamates such as:
- tert-butyl N-(2-chloroethyl)-N-(3-methylbutyl)carbamate
- tert-butyl N-(2-iodoethyl)-N-(3-methylbutyl)carbamate
- tert-butyl N-(2-bromoethyl)-N-(2-methylpropyl)carbamate
These compounds share similar structural features but differ in their halogen substituents or alkyl groups, which can influence their reactivity and applications. The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H24BrNO2 |
|---|---|
Molekulargewicht |
294.23 g/mol |
IUPAC-Name |
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C12H24BrNO2/c1-10(2)6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
XIEWRVKMVMQHOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN(CCBr)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


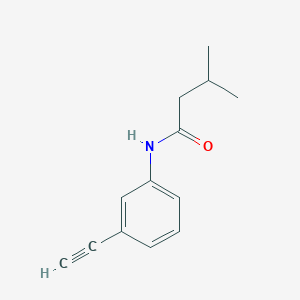
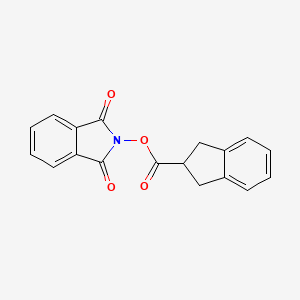
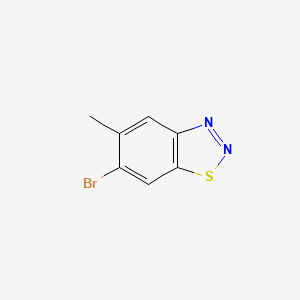
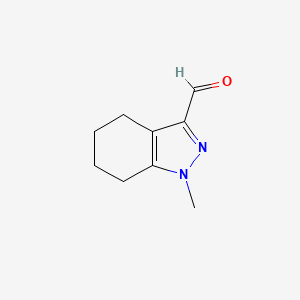
![rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13485313.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-methyl-3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13485319.png)
![2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13485327.png)
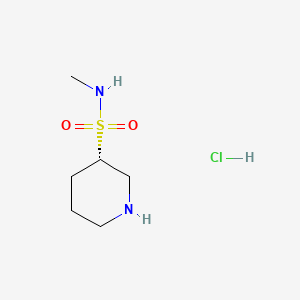
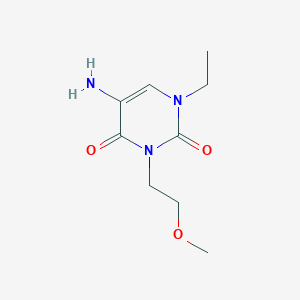
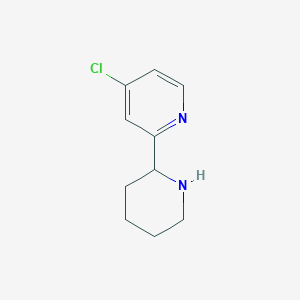
![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)

![N-methyl-4-[(pyridin-4-yl)methyl]aniline](/img/structure/B13485362.png)
